molecular formula C21H22N2O3S B2612763 3-(4-ETHYLBENZENESULFONYL)-4-(MORPHOLIN-4-YL)QUINOLINE CAS No. 899356-02-6

3-(4-ETHYLBENZENESULFONYL)-4-(MORPHOLIN-4-YL)QUINOLINE

Cat. No.: B2612763
CAS No.: 899356-02-6
M. Wt: 382.48
InChI Key: YUTUMJLMUKLLEP-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 4-morpholinyl group and a 4-ethylbenzenesulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholinyl Group: The 4-position of the quinoline core is then functionalized with a morpholinyl group using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)quinoline: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.

    3-(4-Ethylbenzenesulfonyl)-4-(piperidin-4-yl)quinoline: Contains a piperidinyl group instead of a morpholinyl group, leading to different pharmacological profiles.

Uniqueness

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of its quinoline core, morpholinyl group, and ethylbenzenesulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-16-7-9-17(10-8-16)27(24,25)20-15-22-19-6-4-3-5-18(19)21(20)23-11-13-26-14-12-23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUMJLMUKLLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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